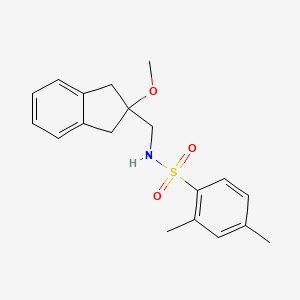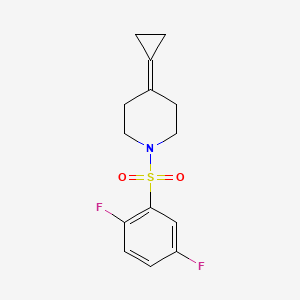
4-Cyclopropylidene-1-((2,5-difluorophenyl)sulfonyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-Cyclopropylidene-1-((2,5-difluorophenyl)sulfonyl)piperidine”, also known as CPDPIP, is a potential therapeutic agent and is of interest in various fields of research and industry. It has the molecular formula C14H15F2NO2S .
Molecular Structure Analysis
The molecular weight of “this compound” is approximately 299.34. The average mass is 299.336 Da and the monoisotopic mass is 299.079163 Da .Aplicaciones Científicas De Investigación
1. Antimicrobial Activity
Research has shown that derivatives of 4-Cyclopropylidene-1-((2,5-difluorophenyl)sulfonyl)piperidine have been synthesized and evaluated for their in vitro antibacterial and antifungal activities. Certain compounds exhibited significant activity against pathogenic bacterial and fungal strains, indicating the potential of these derivatives as antimicrobial agents (Mallesha & Mohana, 2014).
2. Anticancer Properties
Another study focused on the synthesis of 3,5-bis(benzylidene)piperidin-4-ones and their N-acyl analogs, revealing selective toxicity towards malignant cells over normal cell lines. This suggests the therapeutic potential of these compounds in cancer treatment, showcasing the importance of the piperidine scaffold in medicinal chemistry (Pati et al., 2008).
3. Enzyme Inhibition for Alzheimer's Disease
A series of N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide were synthesized to evaluate new drug candidates for Alzheimer’s disease. These compounds were tested for enzyme inhibition activity against acetyl cholinesterase (AChE), a key enzyme involved in Alzheimer's pathology. The research provided insights into the design of new therapeutic agents for Alzheimer's disease, highlighting the role of piperidine derivatives in drug development (Rehman et al., 2018).
4. Radical Cyclization for Organic Synthesis
The radical cyclization reactions of unsaturated sulfonamides, including those related to this compound, were explored to synthesize piperidines and pyrrolidines. This research demonstrated the use of vinylic halogen substitution to control the regioselectivity of cyclization, contributing to the field of organic synthesis and providing valuable methodologies for constructing complex nitrogen-containing heterocycles (Lu, Chen, & Li, 2007).
Propiedades
IUPAC Name |
4-cyclopropylidene-1-(2,5-difluorophenyl)sulfonylpiperidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F2NO2S/c15-12-3-4-13(16)14(9-12)20(18,19)17-7-5-11(6-8-17)10-1-2-10/h3-4,9H,1-2,5-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKVGUGYKSXPWCH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1=C2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F2NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

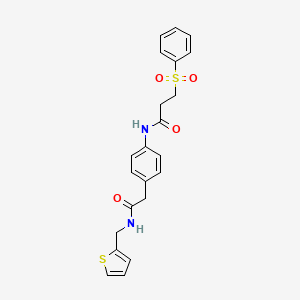
![N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5-phenylisoxazole-3-carboxamide hydrochloride](/img/structure/B2378946.png)
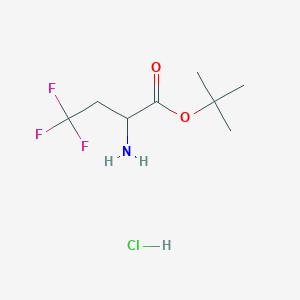

![1-Ethylsulfonyl-2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2378953.png)
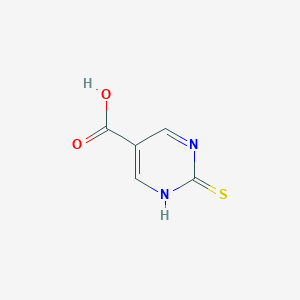
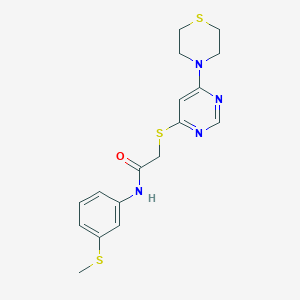
![5-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one](/img/structure/B2378957.png)

acetate](/img/structure/B2378960.png)
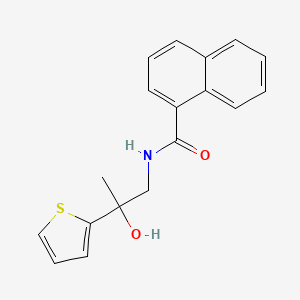
![N'-(diphenylmethylene)-2-[(4-methylphenyl)sulfanyl]acetohydrazide](/img/structure/B2378962.png)
